Corymbiferin

概要

説明

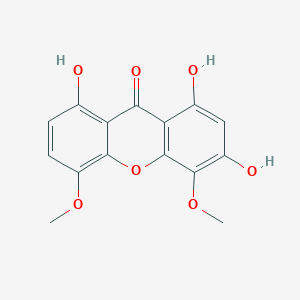

Corymbiferin is a naturally occurring xanthone compound found in various plant species, particularly in the Gentianaceae family. It is known for its diverse biological activities, including anti-diabetic, antioxidant, and anti-inflammatory properties . The chemical structure of this compound consists of a xanthone core with hydroxyl groups, which contribute to its bioactivity.

準備方法

Synthetic Routes and Reaction Conditions

Corymbiferin can be synthesized through several methods, including the classical and modified Grover, Shah, and Shah reaction. This involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and shorter reaction times .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources, such as plants in the Gentianaceae family. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .

化学反応の分析

Types of Reactions

Corymbiferin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the xanthone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted xanthones, quinones, and dihydro derivatives, each with distinct biological activities.

科学的研究の応用

Corymbiferin is a compound derived from various natural sources, particularly plants, and has garnered attention for its potential applications in scientific research, especially in pharmacology and biochemistry. This article delves into the applications of this compound, supported by data tables and case studies, highlighting its significance in various fields.

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

- Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. A study demonstrated its effectiveness in reducing inflammation markers in animal models of arthritis .

- Antioxidant Activity : The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress-related diseases. In vitro studies have shown that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

- Antimicrobial Effects : this compound has been tested against various pathogens. Its antimicrobial properties have been validated through studies showing inhibition of bacterial growth in both gram-positive and gram-negative bacteria .

Agricultural Applications

This compound's properties extend to agriculture, where it is utilized as a natural pesticide:

- Pesticidal Activity : Field trials have demonstrated that formulations containing this compound can reduce pest populations significantly without the adverse effects associated with synthetic pesticides. This application is particularly relevant in organic farming practices .

Nutraceuticals and Dietary Supplements

Given its health benefits, this compound is being explored as an ingredient in dietary supplements:

- Health Supplements : Products containing this compound are marketed for their potential to enhance immune function and overall health. Clinical trials are ongoing to assess its efficacy and safety in human subjects .

Cosmetic Industry

The antioxidant and anti-inflammatory properties of this compound make it suitable for cosmetic formulations:

- Skincare Products : this compound is incorporated into skincare products aimed at reducing signs of aging and improving skin health due to its ability to protect skin cells from oxidative stress .

Data Table: Summary of Research Findings on this compound

Case Study 1: Anti-inflammatory Effects

A notable study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in a rat model of induced arthritis. The results indicated a significant reduction in paw swelling and serum levels of inflammatory markers compared to control groups .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of this compound, researchers tested its effectiveness against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited a minimum inhibitory concentration (MIC) that was comparable to conventional antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

作用機序

Corymbiferin exerts its effects through several mechanisms:

Antioxidant Activity: Scavenges reactive oxygen species and reduces lipid peroxidation.

Anti-diabetic Activity: Enhances insulin signaling and regulates carbohydrate metabolism by increasing the expression of insulin-receptor substrate-2, phosphatidylinositol 3-kinase, and Ser/Thr kinase AKT2.

Anti-inflammatory Activity: Inhibits the mitogen-activated protein kinase (MAPK)/JNK pathway, reducing inflammation and apoptosis in cells.

類似化合物との比較

Corymbiferin is compared with other xanthone compounds such as:

Mangiferin: Found in mangoes, known for its anti-diabetic and antioxidant properties.

Swertianolin: Another xanthone with similar antioxidant and anti-inflammatory activities.

Homomangiferin: Similar to mangiferin but with a methoxy group at position 3.

This compound stands out due to its potent anti-diabetic effects and its ability to improve both glucose metabolism and insulin sensitivity, making it a unique and valuable compound in medicinal research .

生物活性

Corymbiferin, a xanthone derivative isolated from various plant sources, has garnered attention for its diverse biological activities, particularly in the context of diabetes management, neuroprotection, and cholinesterase inhibition. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

1. Antidiabetic Properties

This compound has demonstrated significant antidiabetic effects in various experimental models. A notable study investigated its impact on diabetic rats, where it was found to improve insulin sensitivity and reduce fasting blood glucose (FBG) levels.

Key Findings:

- Dosage and Administration : Diabetic rats were treated with this compound at a dosage of 40 mg/kg body weight for 5 weeks.

- Results : The treatment resulted in a significant decrease in FBG levels compared to the diabetic control group, similar to the effects observed with metformin, a standard antidiabetic medication .

- Mechanism : The improvement in insulin sensitivity was linked to enhanced expression of insulin-receptor substrate-2 and activation of the phosphatidylinositol 3-kinase pathway .

Table 1: Effects of this compound on FBG Levels in Diabetic Rats

| Group | FBG Level (mg/dL) Before Treatment | FBG Level (mg/dL) After Treatment | Statistical Significance |

|---|---|---|---|

| Diabetic Control | 300 ± 20 | 290 ± 25 | - |

| This compound | 295 ± 15 | 180 ± 10 | P < 0.05 |

| Metformin | 298 ± 18 | 175 ± 12 | P < 0.01 |

2. Antioxidant Activity

This compound has also been recognized for its antioxidant properties. In diabetic models, this compound treatment improved antioxidant capacity, which is crucial for mitigating oxidative stress associated with diabetes.

Study Insights:

- Oxidative Stress Markers : The administration of this compound led to a reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity, indicating enhanced antioxidant defense mechanisms .

- Histopathological Improvements : Histological examinations revealed improvements in liver and pancreatic tissues, suggesting protective effects against diabetes-induced damage .

3. Cholinesterase Inhibition

This compound has been evaluated for its potential as a cholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's.

Research Findings:

- Inhibitory Activity : this compound exhibited weak inhibitory activity against acetylcholinesterase (AChE), which is essential for maintaining cholinergic transmission in the brain .

- Comparative Analysis : While its activity was lower than that of standard inhibitors like galantamine, it still presents potential as a lead compound for further modifications aimed at enhancing efficacy .

4. Neuroprotective Effects

Studies have indicated that this compound may exert neuroprotective effects through its antioxidant properties.

Case Study Overview:

- Cell Viability Assays : In vitro studies using PC-12 cells showed that this compound did not adversely affect cell viability under low-serum conditions but exhibited cytotoxic effects at higher concentrations under normal conditions .

- Mechanism Exploration : The compound's ability to modulate oxidative stress markers suggests a potential role in protecting neuronal cells from damage associated with oxidative stress .

特性

IUPAC Name |

1,3,8-trihydroxy-4,5-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c1-20-9-4-3-6(16)10-12(19)11-7(17)5-8(18)13(21-2)15(11)22-14(9)10/h3-5,16-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKGQHAVANZONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904216 | |

| Record name | 1,3,8-trihydroxy-4,5-dimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5042-09-1 | |

| Record name | 1,3,8-trihydroxy-4,5-dimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-diabetic effects of Corymbiferin?

A1: Research suggests that this compound exhibits promising anti-diabetic activities. In studies using a diabetic rat model, this compound demonstrated significant improvements in several key parameters related to diabetes management. These include:

- Reduced blood glucose levels: this compound effectively lowered fasting blood glucose levels in diabetic rats. []

- Improved insulin sensitivity: Treatment with this compound led to increased expression of proteins crucial for insulin signaling, suggesting enhanced insulin sensitivity. []

- Improved glucose tolerance: this compound administration resulted in improved oral glucose tolerance, indicating better blood sugar regulation. []

- Positive effects on lipid profile: this compound showed beneficial effects on lipid metabolism, including lowered total cholesterol, LDL cholesterol, and triglyceride levels. It also increased the HDL/LDL ratio, suggesting a more favorable cardiovascular risk profile. []

- Protective effects on liver and pancreas: Histopathological analysis revealed that this compound treatment improved the health of liver and pancreatic β-cells in diabetic rats. []

Q2: In which plant species can this compound be found?

A2: this compound has been identified in several plant species, including:

- Swertia bimaculata: this compound is a significant component of the dichloromethane extract of Swertia bimaculata. []

- Gentianella amarella ssp. acuta: This subspecies contains this compound in its 3-O-beta-D-glucopyranoside form. []

- Gentiana corymbifera: This plant species is historically significant as the source from which this compound was first isolated and characterized. []

- Gentianella austriaca: This species contains this compound as one of its secondary metabolites. []

Q3: Are there analytical methods to detect and quantify this compound in plant extracts?

A4: High-performance liquid chromatography (HPLC) has been successfully employed to identify and quantify this compound in plant extracts, particularly in studies involving Gentianella austriaca. [] This technique enables researchers to analyze the phytochemical profile of various plant populations and assess their potential as sources of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。